molecular formula C11H18O B8721794 2,4-Diethyl-2,6-heptadienal

2,4-Diethyl-2,6-heptadienal

Cat. No. B8721794
M. Wt: 166.26 g/mol
InChI Key: QAFGEOHWEQLURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04380675

Procedure details

Into a 0.5 liter shaking autoclave with glass insert, 33.2 g (0.2 mol.) 2,4-diethyl-2,6-heptadienal, 70 ml methanol and 3 g freshly prepared Raney nickel were introduced. The hydrogenation takes about 165 minutes after the pressure becomes constant. Subsequently, the catalyst is filtered off and after withdrawal of the solvent, distillation takes place in a water jet vacuum. The yield is 28 g, corresponding to 81.4% of the theoretical amount. B.p.12 : 109° C., colorless oil, fruit-like fragrance.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](=[CH:6][CH:7]([CH2:11][CH3:12])[CH2:8][CH:9]=[CH2:10])[CH:4]=[O:5])[CH3:2]>[Ni].CO>[CH2:1]([CH:3]([CH2:6][CH:7]([CH2:11][CH3:12])[CH2:8][CH2:9][CH3:10])[CH2:4][OH:5])[CH3:2]

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
C(C)C(C=O)=CC(CC=C)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
FILTRATION
Type
FILTRATION
Details
Subsequently, the catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
after withdrawal of the solvent, distillation
CUSTOM
Type
CUSTOM
Details
109° C., colorless oil, fruit-like fragrance

Outcomes

Product
Details
Reaction Time
165 min
Name
Type
Smiles
C(C)C(CO)CC(CCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.